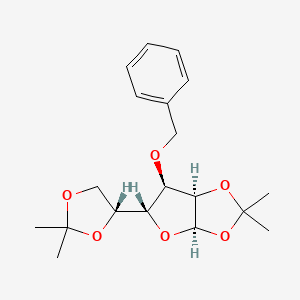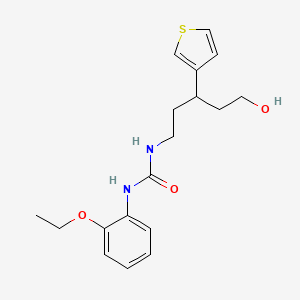![molecular formula C15H13N3O4 B2640690 N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide CAS No. 316135-80-5](/img/structure/B2640690.png)
N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-Hydroxy-5-nitrobenzaldehyde (167.2 mg, 1 mmol) dissolved in an ethanol solution (4 mL) was added to 1- (4-aminophenyl)ethanone O -methyl oxime (164.2 mg, 1 mmol) dissolved in an ethanol solution (4 mL) .Molecular Structure Analysis
The molecular structure of “N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide” has been analyzed in several studies . The crystal structure of a similar compound was found to be monoclinic, with a = 6.4730 (5) Å, b = 8.1564 (6) Å, c = 27.511 (2) Å, β = 90.113 (2)° .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide, as part of a series of related compounds, has demonstrated significant antimalarial potency. In studies involving mice, this class of compounds showed high activity against Plasmodium berghei infections and resistant strains of the parasite. Their potential for extended protection against infection post-oral administration makes them candidates for clinical trials in humans (Werbel et al., 1986).
Phytotoxic Metabolites
A recent study involving various microorganisms, including soil bacteria and plants, highlighted the transformation of N-(2-hydroxy-5-nitrophenyl) acetamide into glucoside derivatives as a prominent detoxification product. This transformation indicates a potential role in environmental and plant-related biochemical processes (Girel et al., 2022).
Polymer Chemistry
The compound has been used in synthesizing new AB-type monomers for polybenzimidazoles, indicating its utility in the field of polymer chemistry (Begunov & Valyaeva, 2015).
Antibacterial Activity
A study on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives, which include variations of this compound, showed significant antibacterial activity against Salmonella typhi (Salama, 2020).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives related to this compound has been conducted to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity (Chkirate et al., 2019).
Hydrogen Bond Studies
Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are chemically similar, have been conducted to understand their molecular structure and behavior (Romero & Margarita, 2008).
Marine Actinobacterium Studies
This compound, isolated from marine actinobacterium, has been studied for its cytotoxic activities on the sperm and eggs of sea urchins, indicating a role in marine biology and pharmacology (Sobolevskaya et al., 2007).
Green Synthesis in Dye Production
The compound has been used in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, showcasing its application in sustainable manufacturing processes (Zhang Qun-feng, 2008).
Antimicrobial and Anti-inflammatory Activities
There is evidence of the compound's antimicrobial and anti-inflammatory activities, as seen in studies involving diorganotin(IV) complexes derived from similar Schiff base ligands (Devi et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)17-13-4-2-12(3-5-13)16-9-11-8-14(18(21)22)6-7-15(11)20/h2-9,20H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDJWVZERFHBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2640607.png)
![2-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2640609.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2640612.png)


![Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate](/img/structure/B2640616.png)

![N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640623.png)

![Methyl 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2640625.png)




